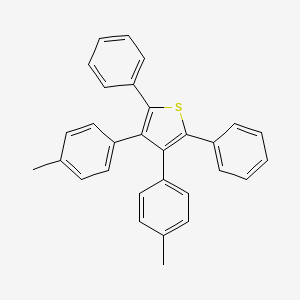
3-Nitro-4-(sulfanylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(sulfanylmethyl)benzoic acid is an organic compound with the molecular formula C8H7NO4S It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfanylmethyl group (-SCH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(sulfanylmethyl)benzoic acid typically involves the nitration of 4-(sulfanylmethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)
Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO3) with sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or further nitrated derivatives
Scientific Research Applications
3-Nitro-4-(sulfanylmethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-(sulfanylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity . These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the sulfanylmethyl group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
3-Methyl-4-nitrobenzoic acid: Similar structure but with a methyl group instead of a sulfanylmethyl group.
Uniqueness
3-Nitro-4-(sulfanylmethyl)benzoic acid is unique due to the presence of both the nitro and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
CAS No. |
112682-71-0 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-nitro-4-(sulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6(4-14)7(3-5)9(12)13/h1-3,14H,4H2,(H,10,11) |
InChI Key |
JOVAHIFYNJUGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
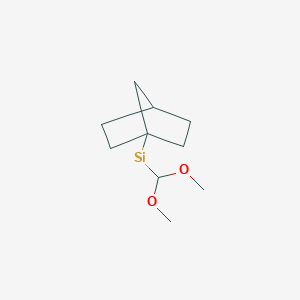
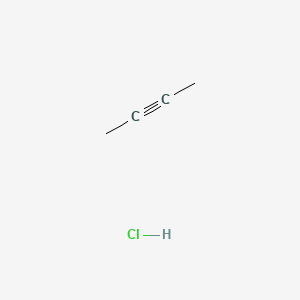

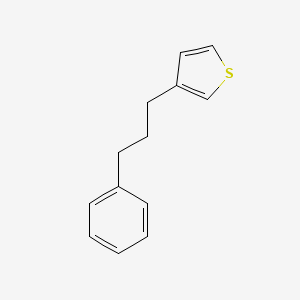
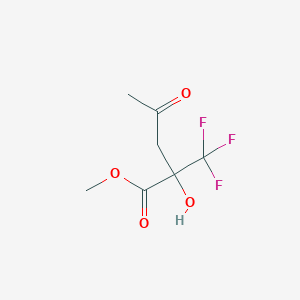
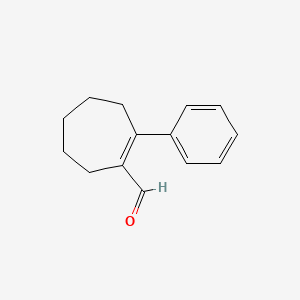
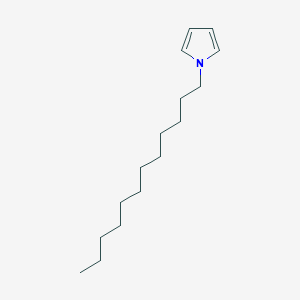
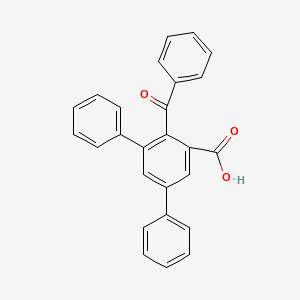
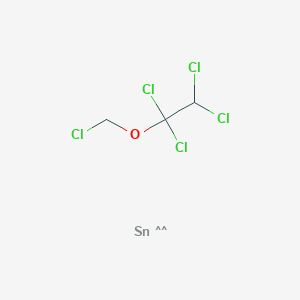

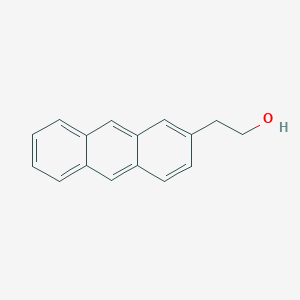
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
